1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 900265-96-5
VCID: VC6730980
InChI: InChI=1S/C20H18N4O2/c1-22(2)20(26)16-12-15-18(24(16)13-14-8-4-3-5-9-14)21-17-10-6-7-11-23(17)19(15)25/h3-12H,13H2,1-2H3
SMILES: CN(C)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O
Molecular Formula: C20H18N4O2
Molecular Weight: 346.39

1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

CAS No.: 900265-96-5

Cat. No.: VC6730980

Molecular Formula: C20H18N4O2

Molecular Weight: 346.39

* For research use only. Not for human or veterinary use.

1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide - 900265-96-5

Specification

CAS No. 900265-96-5
Molecular Formula C20H18N4O2
Molecular Weight 346.39
IUPAC Name 6-benzyl-N,N-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Standard InChI InChI=1S/C20H18N4O2/c1-22(2)20(26)16-12-15-18(24(16)13-14-8-4-3-5-9-14)21-17-10-6-7-11-23(17)19(15)25/h3-12H,13H2,1-2H3
Standard InChI Key ABJRQWLLCPZSIF-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O

Introduction

Synthesis Methods

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves multi-component reactions. For example, one approach involves the reaction of arylglyoxals with appropriate precursors in the presence of a catalyst like tetrabutylammonium bromide (TBAB) at elevated temperatures. Another method might involve cyclization reactions under controlled conditions, using strong bases or acids.

Biological Activities

Pyrido[2,3-d]pyrimidine derivatives have been studied for their therapeutic potential, including as antileishmanial agents and inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Compounds with similar structures have shown anticancer properties by inhibiting enzymes involved in nucleotide synthesis pathways.

Data Tables

Given the lack of specific data on 1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, we can look at related compounds for comparison:

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-benzyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideC19H16N4O2332.4Potential anticancer properties
N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideC20H18N4O2346.4Anticancer properties through enzyme inhibition
N-benzyl-N-butyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideC24H26N4O2402.5Research compound, not for therapeutic use

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator